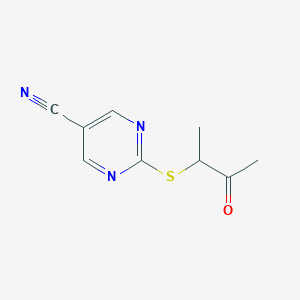
2-((1-Methyl-2-oxopropyl)sulfanyl)-5-pyrimidinecarbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((1-Methyl-2-oxopropyl)sulfanyl)-5-pyrimidinecarbonitrile, also known as MOPPC, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MOPPC is a pyrimidine derivative that exhibits unique pharmacological properties, making it a promising candidate for the development of novel drugs.
Wissenschaftliche Forschungsanwendungen
Structural Characterization and Inhibitory Potential
This compound, as part of the 2,4-disubstituted dihydropyrimidine-5-carbonitrile derivatives, has been structurally characterized through X-ray diffraction analysis, revealing its crystallization in centrosymmetric space groups and adopting an L-shaped conformation. Molecular docking simulations assessed its inhibitory potential against the human dihydrofolate reductase (DHFR) enzyme, suggesting potential as a DHFR inhibitor. These findings highlight its role in drug design and development for treating diseases where DHFR is a target (L. H. Al-Wahaibi et al., 2021).
Spectroscopic Analysis and Chemotherapeutic Potential
Another study focused on the spectroscopic analysis (FT-IR and FT-Raman) of a structurally similar compound, indicating its nonlinear optical behavior and potential as a chemotherapeutic agent. The molecular docking results suggest inhibitory activity against GPb, indicating potential anti-diabetic properties (N. Z. Alzoman et al., 2015).
Antifolate Inhibitors of Thymidylate Synthase
Further research on 2-amino-4-oxo-5-substituted-pyrrolo[2,3-d]pyrimidines, which share a core structural motif with 2-((1-Methyl-2-oxopropyl)sulfanyl)-5-pyrimidinecarbonitrile, synthesized these compounds as potential inhibitors of thymidylate synthase (TS). These compounds were evaluated for their antitumor and antibacterial properties, highlighting the flexibility of this chemical scaffold in therapeutic applications (A. Gangjee et al., 1996).
Wirkmechanismus
Target of Action
The primary target of 2-[(3-oxobutan-2-yl)sulfanyl]pyrimidine-5-carbonitrile, also known as 2-((1-Methyl-2-oxopropyl)sulfanyl)-5-pyrimidinecarbonitrile, is the epidermal growth factor receptor (EGFR) . EGFR is a crucial regulator of numerous biological processes, including cell cycle progression, apoptosis inhibition, and tumor cell motility .
Mode of Action
This compound has been designed as an ATP mimicking tyrosine kinase inhibitor of EGFR . It interacts with EGFR by binding to its active site, thereby inhibiting the tyrosine kinase activity of EGFR . This inhibition disrupts the signal transduction pathways regulated by EGFR, leading to a decrease in cell proliferation and an increase in apoptosis .
Biochemical Pathways
The inhibition of EGFR by this compound affects multiple biochemical pathways. It can arrest the cell cycle at the G2/M phase and induce significant apoptotic effects . Additionally, it upregulates the level of caspase-3 , a key enzyme involved in the execution-phase of cell apoptosis .
Result of Action
The molecular and cellular effects of this compound’s action include the arrest of the cell cycle at the G2/M phase, induction of apoptosis, and upregulation of caspase-3 . These effects result in decreased cell proliferation and increased cell death, particularly in cancer cells .
Eigenschaften
IUPAC Name |
2-(3-oxobutan-2-ylsulfanyl)pyrimidine-5-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3OS/c1-6(13)7(2)14-9-11-4-8(3-10)5-12-9/h4-5,7H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKWJIFXHUJQYPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C)SC1=NC=C(C=N1)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![5-((2-(1H-indol-3-yl)ethyl)amino)-6-ethyl-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2755317.png)
![12-(Benzylsulfanyl)-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(12),2(6),8,10-tetraene](/img/structure/B2755318.png)
![N-(3'-acetyl-2-oxo-1-{[4-(propan-2-yloxy)phenyl]methyl}-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazole]-5'-yl)acetamide](/img/structure/B2755319.png)
![6-(piperidin-1-yl)-N-(thiazolo[3,2-b][1,2,4]triazol-6-ylmethyl)pyrimidine-4-carboxamide](/img/structure/B2755321.png)
![4-(butan-2-yl)-5-[3-(morpholine-4-sulfonyl)phenyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2755323.png)
methanone](/img/structure/B2755325.png)
![2-(2-fluorophenyl)-1-(3-methoxypropyl)-1H-imidazo[4,5-b]quinoxaline](/img/structure/B2755327.png)
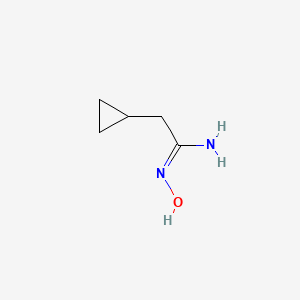
![7-(diethylamino)-3-[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one](/img/structure/B2755331.png)
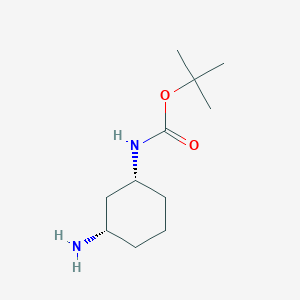
![3-Oxa-2-thia-1-azaspiro[4.4]nonane 2,2-dioxide, N-BOC protected](/img/structure/B2755336.png)
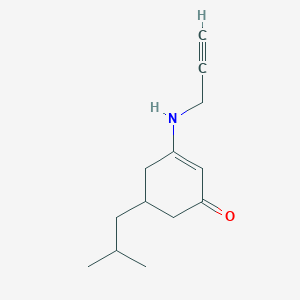
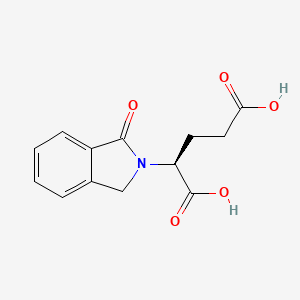
![3-(3-Chlorophenyl)-1-(4-methylbenzoyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione](/img/structure/B2755339.png)
